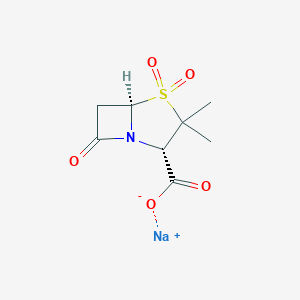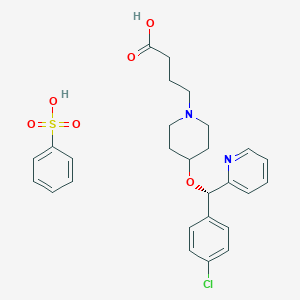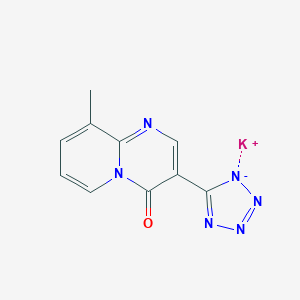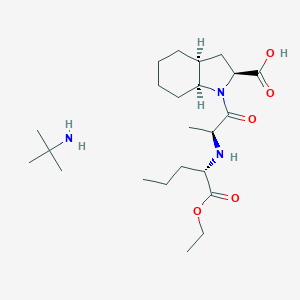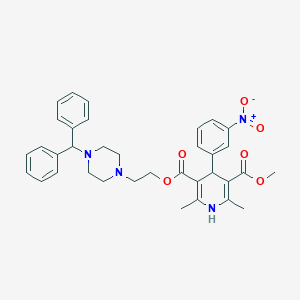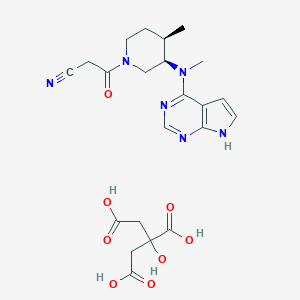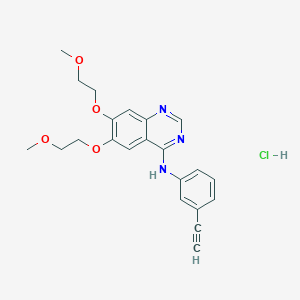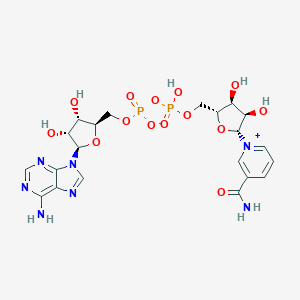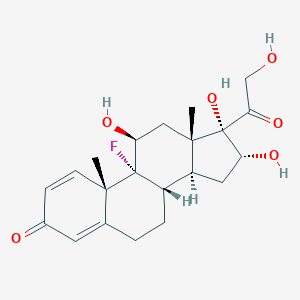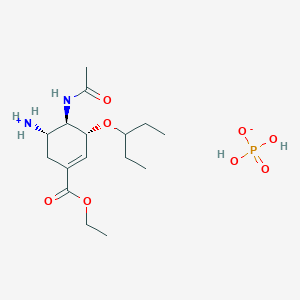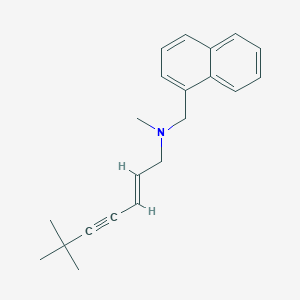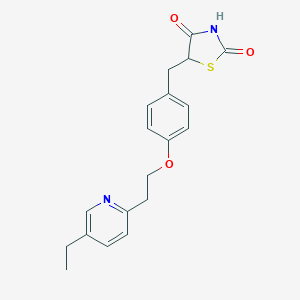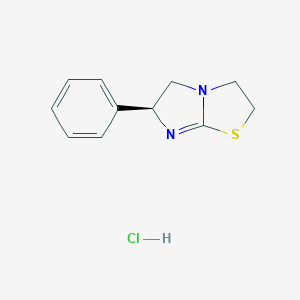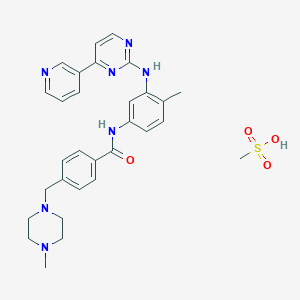
Mésylate d'imatinib
Vue d'ensemble
Description
Imatinib mesylate is a potent antineoplastic agent that acts as a tyrosine kinase inhibitor. It is primarily used for the treatment of various types of cancers, including chronic myelogenous leukemia, acute lymphocytic leukemia, Philadelphia chromosome-positive leukemia, certain types of gastrointestinal stromal tumors, and hypereosinophilic syndrome .
Mécanisme D'action
Target of Action
Imatinib mesylate, also known as Gleevec, is a tyrosine kinase inhibitor that primarily targets several protein tyrosine kinases . The key targets include BCR-ABL, the cellular homologue of the Abelson murine leukemia viral oncogene product (c-ABL), v-ABL, TEL-ABL, and Abelson-related gene (ARG) . These targets play a crucial role in the pathogenesis of diseases like chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) .
Mode of Action
Imatinib mesylate acts by inhibiting the BCR-ABL tyrosine kinase, a constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in CML . It competes for the ATP-binding site in the tyrosine kinase domain of ABL, inhibiting the ability of this protein to transfer ATP phosphate groups to tyrosine residues of target proteins, which is necessary for signal transduction for cell proliferation and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by imatinib mesylate is the BCR-ABL signaling pathway. By inhibiting the BCR-ABL tyrosine kinase, imatinib mesylate disrupts the signaling pathway, leading to the prevention of growth-inducing signals sent by enzymes found in some cancerous cells . This disruption affects downstream effects such as cell proliferation and apoptosis .
Pharmacokinetics
Imatinib mesylate is well absorbed with an absolute bioavailability of 98% after oral administration . It is widely bound to plasma protein, predominantly to α1-acid glycoprotein (AGP) and albumin (ALB), with a protein binding rate of 95% . The clearance and volume of distribution were found to be 10.2 L/h and 389 L respectively .
Result of Action
The molecular and cellular effects of imatinib mesylate’s action are profound. It effectively induces high complete hematologic response (CHR) and cytogenetic response rates with relatively few side effects . In patients with chronic phase CML who have failed IFN-α therapy, the CHR was 95%, and the complete cytogenetic remission was 46% .
Action Environment
Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of imatinib mesylate. For instance, concomitant administration of imatinib mesylate and strong CYP3A4 inducers may reduce total exposure of imatinib . Furthermore, factors like hemoglobin levels and estimated glomerular filtration rate can influence the plasma concentration of imatinib mesylate .
Applications De Recherche Scientifique
Imatinib mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying tyrosine kinase inhibitors and their interactions with various targets.
Biology: The compound is employed in research related to cell signaling pathways and the role of tyrosine kinases in cellular processes.
Medicine: Imatinib mesylate is extensively used in clinical research for the treatment of cancers, particularly chronic myelogenous leukemia and gastrointestinal stromal tumors
Analyse Biochimique
Biochemical Properties
Imatinib mesylate acts as a tyrosine kinase inhibitor, specifically interacting with the BCR-ABL fusion gene product, a chimeric protein that is necessary and sufficient to confer the leukemic phenotype . This interaction inhibits ATP binding, thereby preventing phosphorylation and the subsequent activation of growth receptors and their downstream signal transduction pathways .
Cellular Effects
Imatinib mesylate has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress the growth of malignant peripheral nerve sheath tumors through the suppression of PDGFR-β .
Molecular Mechanism
The molecular mechanism of imatinib mesylate involves its binding to an intracellular pocket located within tyrosine kinases (TK), thereby inhibiting ATP binding and preventing phosphorylation . This prevents the activation of growth receptors and their downstream signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, imatinib mesylate has shown to induce high complete hematologic response (CHR) and cytogenetic response rates with relatively few side effects . Furthermore, the drug’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of imatinib mesylate vary with different dosages in animal models . For instance, once-daily intraperitoneal treatment using doses of imatinib from 2.5 to 50 mg/kg caused dose-dependent inhibition of tumor growth .
Metabolic Pathways
Imatinib mesylate is involved in several metabolic pathways. It is metabolized primarily by CYP3A4 in the liver . The drug and its metabolites are excreted predominantly via the biliary-fecal route .
Transport and Distribution
Imatinib mesylate is transported and distributed within cells and tissues. It is well absorbed, with 98% reaching the systemic circulation . The volume of distribution ranges from 170 L to 430 L, and the drug is highly bound to plasma proteins, with a binding rate of 95% .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imatinib mesylate involves a classical convergent approach. The compound is assembled by coupling amine and carboxylic acid precursors using N,N’-carbonyldiimidazole as a condensing agent. The intermediates are synthesized through novel and efficient methods .
Industrial Production Methods: The industrial production of imatinib mesylate involves the condensation of key intermediates, such as aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride, in the presence of pyridine. This method has been optimized to reduce the formation of unwanted side-products and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions: Imatinib mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions include various imatinib impurities, which are characterized and confirmed using techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .
Comparaison Avec Des Composés Similaires
Dasatinib: Another tyrosine kinase inhibitor with activity against many imatinib-resistant BCR-ABL kinase domain mutants.
Nilotinib: A potent alternate Abl inhibitor with similar applications in treating chronic myelogenous leukemia.
Uniqueness: Imatinib mesylate is unique due to its high specificity for the BCR-ABL tyrosine kinase and its effectiveness in treating chronic myelogenous leukemia. It was the first small-molecule tyrosine kinase inhibitor to be successfully used in clinical practice, revolutionizing the treatment of cancer .
Propriétés
IUPAC Name |
methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMAHDNUQAMNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040502 | |
| Record name | Imatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in aqueous buffers = |
|
| Record name | IMATINIB MESYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Imatinib mesylate is a protein-tyrosine kinase inhibitor that inhibits the Bcr-Abl tyrosine kinase, the constitutive abnormal tyrosine kinase created by the Philadelphia chromosome abnormality in chronic myeloid leukemia (CML). It inhibits proliferation and induces apoptosis in Bcr-Abl positive cell lines as as well as fresh leukemic cells from Philadelphia chromosome positive chronic myeloid leukemia. In colony formation assays using ex vivo peripheral blood and bone marrow samples, imatinib shows inhibition of Bcr-Abl positive colonies from CML patients.In vivo, it inhibits tumor growth of Bcr-Abl transfected murine myeloid cells as well as Bcr-Abl positive leukemia lines derived from CML patients in blast crisis., Imatinib is also an inhibitor of the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF), c-kit, and inhibits PDGF=and SCF-mediated cellular events, In vitro, imatinib inhibits proliferation and induces apoptosis in gastrointestinal stromal tumor (GIST) cells, which express an activating c-kit mutation. | |
| Record name | IMATINIB MESYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off white to brownish or yellowish tinged crystalline powder | |
CAS No. |
220127-57-1 | |
| Record name | Imatinib mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220127-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imatinib mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220127571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imatinib mesylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=716051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMATINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A1O1M485B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IMATINIB MESYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 226 °C (alpha form); 217 °C (beta form) | |
| Record name | IMATINIB MESYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


